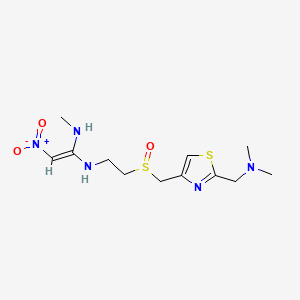

Nizatidine sulfoxide

Description

Properties

CAS No. |

102273-13-2 |

|---|---|

Molecular Formula |

C12H21N5O3S2 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3 |

InChI Key |

TZKMWRJRDCJAFI-UHFFFAOYSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Synonyms |

N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C; |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of the Nizatidine Sulfoxide Reference Standard

Introduction

Nizatidine is a histamine H2-receptor antagonist widely used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting gastric acid production.[1] During its synthesis, storage, or metabolic processing, nizatidine is susceptible to chemical transformations. One of the most prominent of these is the oxidation of its thioether group, resulting in the formation of Nizatidine Sulfoxide.[2][3] This compound is recognized as a principal metabolite and a common degradation product, often identified as Nizatidine EP Impurity C.[4][5]

The accurate quantification of this compound is critical for ensuring the quality, stability, and safety of nizatidine drug products. Regulatory bodies require stringent control over such impurities. Therefore, the availability of a highly pure, well-characterized this compound reference standard is not merely beneficial but essential for researchers, quality control analysts, and drug development professionals. This guide provides a detailed, scientifically-grounded methodology for the synthesis, purification, and comprehensive characterization of this vital reference material.

Synthetic Strategy: The Principle of Controlled Oxidation

The synthesis of this compound from its parent drug, nizatidine, is fundamentally a selective oxidation reaction. The nizatidine molecule contains a thioether linkage (-S-), which is susceptible to oxidation. The goal is to introduce a single oxygen atom to this sulfur, converting it to a sulfoxide (-S=O) moiety, without affecting other functional groups or causing over-oxidation to the corresponding sulfone (-SO₂-).

The choice of oxidizing agent is paramount. Hydrogen peroxide (H₂O₂) is an ideal candidate for this transformation. It is effective, inexpensive, and its primary byproduct is water, aligning with the principles of green chemistry.[6] The reaction proceeds via an electrophilic attack by an oxygen atom from the peroxide on the electron-rich sulfur atom of the thioether.[6] Careful control over reaction parameters such as temperature, reaction time, and the concentration of H₂O₂ is crucial to maximize the yield of the desired sulfoxide and minimize the formation of byproducts.[2][4]

Caption: Chemical conversion of Nizatidine to this compound.

Detailed Experimental Protocol

This protocol is derived from established forced degradation methodologies, which are designed to produce degradation products for analytical studies.[2][4][7]

2.1 Materials and Reagents

-

Nizatidine (high purity)

-

Hydrogen Peroxide (H₂O₂), 30% w/w solution

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

2.2 Step-by-Step Synthesis Procedure

-

Preparation of Nizatidine Stock Solution: Accurately weigh 100 mg of nizatidine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 10 mg/mL.

-

Oxidative Reaction:

-

Transfer the nizatidine solution to a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

While stirring at room temperature, add 1.0 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the solution.[2]

-

Rationale: A controlled addition prevents an exothermic reaction and allows for more selective oxidation.

-

Allow the mixture to stir at room temperature for 24 hours, monitoring the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

-

Alternative Condition: For a faster reaction, the mixture can be heated in a water bath at 80°C for 30-60 minutes.[4][7] However, this may increase the risk of over-oxidation and requires more careful monitoring.

-

-

Reaction Quenching and Work-up:

-

After the reaction is complete (indicated by the consumption of nizatidine), cool the solution to room temperature (if heated).

-

Carefully neutralize the solution with a saturated sodium bicarbonate solution to decompose any remaining hydrogen peroxide and neutralize any acidic species.

-

Extract the aqueous mixture three times with 20 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification via Column Chromatography:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a crude residue.

-

Purify the crude product using silica gel column chromatography. A suitable eluent system, such as a gradient of methanol in chloroform or dichloromethane, can effectively separate this compound from unreacted nizatidine and other impurities.[8]

-

Rationale: Chromatographic separation is essential to isolate the sulfoxide to the high degree of purity (>98%) required for a reference standard.

-

-

Final Product Isolation:

-

Combine the fractions containing the pure this compound (as determined by TLC/HPLC analysis).

-

Evaporate the solvent under reduced pressure to yield the final product as a solid or semi-solid.

-

Dry the product under vacuum to remove any residual solvent.

-

Analytical Characterization and Validation

Comprehensive characterization is mandatory to confirm the identity, structure, and purity of the synthesized reference standard.

3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for assessing the purity of the synthesized standard and confirming its separation from the parent drug.[4]

| Parameter | Recommended Condition | Rationale |

| Column | C8 or C18, (e.g., 250 x 4.6 mm, 5µm) | Provides good retention and separation for nizatidine and its more polar sulfoxide derivative.[9] |

| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.05 M Phosphoric Acid) and an organic modifier (e.g., Acetonitrile) in a 50:50 v/v ratio. | Ensures adequate resolution between the nizatidine and this compound peaks.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC providing efficient separation. |

| Detection | UV at 320 nm | Nizatidine and its derivatives show strong absorbance at this wavelength.[10] |

| Expected Result | A single, sharp peak for this compound, well-resolved from the peak of any residual nizatidine. Purity should be ≥98%. | Confirms the success of the purification and quantifies the purity of the standard. |

3.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound, verifying the successful incorporation of one oxygen atom.

-

Nizatidine (Starting Material):

-

Molecular Formula: C₁₂H₂₁N₅O₂S₂

-

Molecular Weight: 331.46 g/mol

-

-

This compound (Product):

-

Expected Result: An [M+H]⁺ ion at m/z 348.5 in the mass spectrum, corresponding to the protonated molecule of this compound.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR spectroscopy provides definitive structural confirmation. The oxidation of the sulfur atom will induce chemical shift changes in the neighboring protons, particularly those on the methylene groups adjacent to the newly formed sulfoxide. This provides unequivocal proof of the compound's identity. A complete characterization package for a reference standard must include this data.[12]

Caption: Workflow for Synthesis and Certification of this compound.

Conclusion

The synthesis of the this compound reference standard via controlled oxidation of nizatidine with hydrogen peroxide is a reliable and well-documented method.[2][10] The success of this process hinges on careful control of reaction conditions to ensure selective oxidation and the implementation of a robust purification strategy, such as column chromatography, to achieve the high purity required for a reference standard. Subsequent, thorough analytical characterization using HPLC, Mass Spectrometry, and NMR is not optional but a mandatory step to validate the material's identity, purity, and structural integrity. This comprehensive approach ensures the production of a trustworthy reference standard, empowering pharmaceutical scientists to conduct accurate stability studies and quality control assays for nizatidine-containing products.

References

- BenchChem. (n.d.). Addressing nizatidine degradation in basic and oxidative conditions.

-

Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73-82. Retrieved from [Link]

- Biosynth. (n.d.). This compound | 102273-13-2.

- Gouda, A. A., & El-Sheikh, R. (2015). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Chemistry, 2015.

- European Patent Office. (n.d.). Process for preparing intermediates to nizatidine and related compounds.

- Google Patents. (n.d.). US5700945A - Process for preparing nizatidine.

- BenchChem. (n.d.). Identification and characterization of nizatidine impurities.

- Google Patents. (n.d.). US5541335A - Process for preparing nizatidine.

- ResearchGate. (2019). AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE.

- SynThink Research Chemicals. (n.d.). Nizatidine EP Impurity C; this compound | 102273-13-2.

- ChemicalBook. (n.d.). Nizatidine synthesis.

- ResearchGate. (2008). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.

- LGC Standards. (n.d.). This compound | CAS 102273-13-2.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Nizatidine.

- SynZeal. (n.d.). Nizatidine Impurities.

- PubMed. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography.

- Google Patents. (n.d.). Synthesis of nizatidine - EP0230127A1.

- Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability | PDF.

- Alfa Chemistry. (n.d.). CAS 102273-13-2 this compound.

- Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography.

- ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review | Request PDF.

- OUCI. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD.

- Middle East Technical University. (2014). STEREOSELECTIVE OXIDATION OF SULFIDES TO SULFOXIDES BY N-CHLORAMINES.

- Journal of Medicinal and Chemical Sciences. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.

- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.

- ResearchGate. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species | Request PDF.

-

Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304–311. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

An In-Depth Technical Guide to the Chemical Properties of Nizatidine Sulfoxide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nizatidine Sulfoxide in Drug Development

Nizatidine is a potent and specific histamine H2-receptor antagonist widely used in the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1] Like many pharmaceuticals, nizatidine undergoes metabolic changes in the body and can degrade under various environmental conditions. One of the most significant transformation products is this compound.[2][3] This compound is not only a major metabolite but also a primary product of oxidative degradation.[2] Therefore, a thorough understanding of the chemical properties of this compound is a critical requirement for drug development professionals, ensuring the safety, stability, and efficacy of nizatidine-based therapeutics. This guide provides a comprehensive overview of its formation, physicochemical characteristics, and analytical quantification.

Formation and Synthesis: The Oxidation Pathway

This compound is formed through the oxidation of the sulfur atom in the thiazole ring's side chain of the parent nizatidine molecule. This transformation is a key aspect of both its in-vivo metabolism and its in-vitro degradation profile.[3][4]

Mechanism: The formation occurs at the thioether linkage, where an oxygen atom is incorporated to form a sulfoxide group. This process can be induced by metabolic enzymes in the liver or by external oxidative stress factors.[3][5]

Forced Degradation: In a laboratory setting, this compound is intentionally generated through forced degradation studies. A common and effective method involves exposing a nizatidine solution to an oxidizing agent like hydrogen peroxide (H₂O₂).[2] This process is fundamental to developing stability-indicating analytical methods, which are required to prove that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products.[6][7]

Caption: Oxidative formation of this compound from nizatidine.

Physicochemical Properties

This compound, also known as Nizatidine EP Impurity C, has distinct physical and chemical properties that differentiate it from the parent drug.[8] These properties are crucial for developing separation and detection methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁N₅O₃S₂ | [4][9][10] |

| Molecular Weight | 347.46 g/mol | [4][9][10] |

| IUPAC Name | 1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | [8][9] |

| CAS Number | 102273-13-2 | [4][9] |

Analytical Characterization and Quantification

Accurate and precise quantification of this compound is paramount for quality control and stability testing of nizatidine products. Various analytical techniques have been developed and validated for this purpose.[11][12]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for separating and quantifying this compound from nizatidine and other degradation products.[6][11]

-

HPLC: Stability-indicating HPLC methods, often with UV-Diode Array Detection (DAD), are the gold standard.[7] A typical method employs a C8 or C18 reversed-phase column with a mobile phase consisting of an acidic buffer (e.g., phosphoric acid) and an organic modifier like acetonitrile.[2][7] The increased polarity of the sulfoxide group results in a shorter retention time compared to nizatidine under these conditions.

-

HPTLC: Densitometric HPTLC methods have also been successfully developed. For instance, a mobile phase of chloroform-methanol (9:1, v/v) on silica gel plates allows for the separation of nizatidine (Rf ≈ 0.4) and this compound (Rf ≈ 0.2).[6][11][12]

Spectroscopic Methods

Spectrophotometric methods, particularly derivative spectrophotometry, offer a simpler and faster alternative for quantification, especially when chromatographic equipment is unavailable.[11][12] These methods leverage the subtle differences in the UV absorption spectra of nizatidine and its sulfoxide to resolve the mixture.[6]

Stability and Degradation Kinetics

Nizatidine shows considerable degradation under oxidative and basic conditions.[7][13] The formation of this compound under oxidative stress follows pseudo-first-order kinetics.[6][11] Kinetic studies, performed by monitoring the decrease in nizatidine concentration or the increase in this compound concentration over time at different temperatures, allow for the calculation of important stability parameters like the degradation rate constant and half-life.[11][12]

Nizatidine is generally more stable in the pH range of 5-8.[2] Outside this range, particularly under basic conditions, degradation is accelerated.[2][7]

Caption: Workflow for a typical forced degradation study.

Experimental Protocols

Protocol 1: Generation of this compound via Forced Oxidation

Causality: This protocol uses hydrogen peroxide (H₂O₂) as a strong oxidizing agent to accelerate the degradation of nizatidine to its sulfoxide derivative. This mimics the oxidative stress conditions the drug might encounter during manufacturing or storage and is essential for generating a reference standard for the impurity.

-

Preparation of Nizatidine Stock Solution: Accurately weigh and dissolve 100 mg of nizatidine reference standard in methanol to prepare a 1000 µg/mL stock solution.

-

Oxidative Stress: Transfer 10 mL of the stock solution to a 50 mL volumetric flask. Add 10 mL of 30% hydrogen peroxide (H₂O₂).[2]

-

Incubation: Loosely cap the flask and keep the mixture at room temperature (approx. 25°C) for 24 hours to allow for sufficient degradation.[2]

-

Sample Preparation for Analysis: After incubation, dilute the solution with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 20 µg/mL).[2] This step is crucial to ensure the concentration falls within the linear range of the analytical method.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method to confirm the formation of this compound and quantify the extent of degradation.

Protocol 2: Stability-Indicating HPLC Method

Causality: This HPLC method is designed to be "stability-indicating," meaning it can separate the active ingredient (nizatidine) from its degradation products (like this compound) and process impurities. The choice of a C8 column and a phosphoric acid/acetonitrile mobile phase provides optimal resolution between the more polar sulfoxide and the parent drug.[7]

-

Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

-

Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size).[7]

-

Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).[2][7]

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.[2]

-

Detection: DAD detection. Quantify nizatidine at 320 nm. Scan a wider range (e.g., 200-400 nm) to detect all degradation products.[2][7]

-

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and theoretical plates). This is a self-validating step to ensure the trustworthiness of the results.

Conclusion

This compound is the principal oxidative degradation product and a key metabolite of nizatidine. Its chemical and physical properties necessitate the development of robust, stability-indicating analytical methods to ensure the quality and safety of nizatidine pharmaceutical products. The protocols and data presented in this guide serve as a technical resource for researchers and scientists involved in the analysis, formulation, and stability testing of this important H2-receptor antagonist. A comprehensive understanding of how to generate, separate, and quantify this compound is fundamental to meeting regulatory requirements and developing stable drug formulations.

References

-

Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73–82. [Link]

-

ResearchGate. (n.d.). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (n.d.). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Retrieved from [Link]

-

OUCI. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]

-

Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Chemistry Central Journal, 7(1), 1-8. [Link]

-

National Center for Biotechnology Information. (2018). Nizatidine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem Compound Database. Retrieved from [Link]

-

Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. Retrieved from [Link]

-

PubMed. (n.d.). Stability of nizatidine in extemporaneous oral liquid preparations. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(03), 2260–2266. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS 102273-13-2 | LGC Standards [lgcstandards.com]

- 9. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

An In-Depth Technical Guide to the Formation of Nizatidine Sulfoxide Under Oxidative Stress

Abstract

Nizatidine, a histamine H₂-receptor antagonist, is known for its therapeutic efficacy in managing gastric acid-related disorders. However, its chemical structure, specifically the thiazole ring containing a sulfide moiety, renders it susceptible to oxidative degradation. This guide provides a comprehensive technical overview of the formation of nizatidine sulfoxide, the primary oxidative degradant of nizatidine. We will explore the underlying chemical mechanisms driven by reactive oxygen species (ROS), detail robust experimental protocols for conducting forced degradation studies, present validated analytical methodologies for detection and quantification, and discuss the implications of this transformation for pharmaceutical development and stability testing. This document is intended for researchers, analytical scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical degradation pathway.

Introduction: The Oxidative Vulnerability of Nizatidine

Nizatidine's therapeutic action is well-established, but its stability profile presents challenges, particularly under oxidative conditions.[1][2] The molecule's core structure features a sulfur atom within a thiazole ring system. This sulfide group is electron-rich and serves as a primary target for electrophilic attack by reactive oxygen species (ROS), leading to its oxidation. The principal and most commonly observed product of this reaction is this compound (also referred to as Nizatidine EP Impurity C).[1][3][4]

Understanding this degradation pathway is not merely an academic exercise. For drug development professionals, it is critical for:

-

Stability-Indicating Method Development: Ensuring that analytical methods can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2]

-

Formulation Design: Developing formulations that protect the API from oxidative stress, thereby ensuring potency and safety throughout its shelf life.

-

Shelf-Life Prediction: Accurately predicting the drug product's stability under various storage conditions.

-

Regulatory Compliance: Meeting stringent guidelines from bodies like the International Council for Harmonisation (ICH) which mandate stress testing to establish the inherent stability characteristics of a drug substance.[5]

This guide will deconstruct the process of this compound formation from both a mechanistic and a practical, experimental standpoint.

The Chemical Mechanism: Role of Reactive Oxygen Species (ROS)

Oxidative stress is defined by an imbalance favoring the production of ROS over the cell's or system's ability to detoxify them.[6] In a pharmaceutical context, this stress can be induced by exposure to light, heat, atmospheric oxygen, or the presence of oxidizing agents, such as peroxides potentially found in excipients.[5]

The conversion of nizatidine to this compound is a classic nucleophilic-electrophilic reaction. The sulfur atom in the nizatidine thiazole ring acts as a nucleophile, attacking an electrophilic oxygen atom from a ROS.

Key Reactive Oxygen Species (ROS)

While various ROS exist, the most relevant species in the context of pharmaceutical forced degradation studies is typically generated from hydrogen peroxide (H₂O₂).[7][8] H₂O₂ is a stable and commonly used oxidizing agent for simulating oxidative stress in a controlled laboratory setting.[5] It can act as an oxidizing agent itself or decompose to form highly reactive hydroxyl radicals (•OH), which are potent initiators of oxidative degradation. The overall reaction can be simplified as the direct oxidation of the sulfide to a sulfoxide.

Reaction Pathway

The diagram below illustrates the direct oxidation of the sulfur atom in the nizatidine molecule, resulting in the formation of this compound.

Caption: Oxidative degradation pathway of Nizatidine to this compound.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of investigating the stability of a drug substance.[5] By intentionally exposing the drug to harsh conditions, we can rapidly identify likely degradation products and establish a stability-indicating analytical method. For nizatidine, oxidative stress is a critical test condition.[1][2]

Causality Behind Experimental Choices

The goal is not to destroy the drug completely, but to achieve a target degradation of 5-20%. This range is considered optimal for reliably detecting and identifying degradants without the degradation chemistry becoming overly complex. The choice of oxidizing agent, its concentration, temperature, and exposure time are all critical parameters that must be justified.

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂) is the most common choice due to its relevance (peroxide impurities in excipients) and ease of handling.[5] Concentrations typically range from 3% to 30%.[1]

-

Temperature: Elevated temperatures (e.g., 80°C) can be used to accelerate the reaction, but room temperature studies are also valuable to simulate ambient storage conditions.[2][4]

-

Time: The duration of the study is adjusted to achieve the target degradation level. This can range from minutes to several hours or even days.[1][2]

Self-Validating Protocol: Oxidative Degradation of Nizatidine

This protocol provides a detailed, step-by-step methodology for inducing the formation of this compound and preparing the sample for analysis. The workflow is designed to be a self-validating system, ensuring reproducibility and clear endpoints.

Objective: To induce oxidative degradation of nizatidine to form this compound for subsequent analytical characterization.

Materials:

-

Nizatidine reference standard

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Methanol or Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Volumetric flasks, pipettes, and standard laboratory glassware

Protocol Steps:

-

Preparation of Nizatidine Stock Solution:

-

Accurately weigh and dissolve an appropriate amount of nizatidine reference standard in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1000 µg/mL).[1]

-

-

Induction of Oxidative Stress:

-

Transfer a known volume of the nizatidine stock solution into a volumetric flask.

-

Add a volume of H₂O₂ solution. A common starting point is to add an equal volume of 3% to 6% H₂O₂.[2] For more aggressive degradation, a higher concentration (e.g., 30%) can be used, but the reaction will be much faster.[1]

-

The reaction can be performed at room temperature for 24 hours or accelerated by heating in a water bath at 80°C for 30-60 minutes.[1][2][4] The choice depends on the desired degradation level.

-

-

Sample Quenching and Preparation:

-

After the specified time, cool the solution to room temperature if heated.

-

It is crucial to quench the reaction to prevent further degradation. This is typically achieved by significant dilution with the mobile phase.

-

Dilute the stressed sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 20-50 µg/mL).[1][2]

-

-

Preparation of Controls:

-

Unstressed Control: Prepare a solution of nizatidine in the same final concentration as the stressed sample, but without the addition of H₂O₂. This is used to determine the initial purity and retention time of the parent drug.

-

Blank Control: Prepare a solution containing only the degradation medium (e.g., water and H₂O₂) diluted in the same manner as the stressed sample. This ensures that no peaks from the matrix interfere with the analysis.

-

-

Analysis:

-

Analyze the stressed sample, unstressed control, and blank control using a validated stability-indicating HPLC method (see Section 4.0).

-

Compare the chromatograms to identify new peaks (degradation products) and measure the decrease in the peak area of the parent nizatidine.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the forced degradation experiment.

Caption: Workflow for Nizatidine forced degradation and analysis.

Analytical Methodologies: Detection and Quantification

A robust, stability-indicating analytical method is essential to resolve nizatidine from its sulfoxide derivative and other potential degradants. High-Performance Liquid Chromatography (HPLC), particularly with a Diode Array Detector (DAD), is the predominant technique.[2][4][9]

HPLC-DAD Method Parameters

The causality for method parameter selection is driven by the need for specificity, precision, and accuracy.

-

Column: A C8 or C18 reversed-phase column is standard, providing good retention and separation of the moderately polar nizatidine and its more polar sulfoxide derivative.[2][10] The sulfoxide, being more polar due to the S=O bond, will typically have a shorter retention time than the parent nizatidine.[3]

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphoric acid) and an organic modifier (e.g., acetonitrile) is commonly used.[1][2] The acidic pH ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks.

-

Detection: Nizatidine has a prominent UV absorbance maximum around 320 nm, which is typically used for quantification.[1][2] A DAD is highly recommended as it allows for the scanning of a wider wavelength range (e.g., 200-400 nm), which is crucial for detecting degradation products that may have different absorbance maxima and for assessing peak purity.[1][2]

Tabulated HPLC Method Examples

The table below summarizes typical HPLC parameters reported in the literature for the analysis of nizatidine and its degradation products.

| Parameter | Method 1 (Ref:[2]) | Method 2 (Ref:[1]) | Method 3 (Ref:[10][11]) |

| Column | Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm) | C18 Column | C8 Shim-pack (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v) | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v) | Acetonitrile : Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min |

| Detection λ | 320 nm (DAD: 200-400 nm scan) | 320 nm (DAD: 200-400 nm scan) | 240 nm |

| Column Temp. | Ambient | Ambient | Not Specified |

| Injection Vol. | 20 µL | 20 µL | Not Specified |

| Retention Time | ~3.6 min | Not Specified | ~2.8 min |

Implications in Drug Development

The propensity of nizatidine to form its sulfoxide derivative under oxidative stress has significant consequences for pharmaceutical development.

-

Formulation Strategy: Excipient selection is critical. Excipients known to contain peroxide impurities (e.g., povidone, polyethylene glycols) should be carefully screened and sourced from high-purity grades. The inclusion of antioxidants in the formulation may be considered, although their interaction with the API must be thoroughly evaluated.

-

Packaging: To minimize exposure to atmospheric oxygen and light (which can catalyze oxidation), packaging with a low moisture vapor transmission rate and light protection (e.g., amber bottles, opaque blister packs) is advisable.

-

Specification Setting: Limits for this compound must be established in the final drug product specification. These limits are based on safety qualification thresholds and stability data gathered throughout the development process. The sulfoxide is a known metabolite, which can inform the safety assessment.[12]

Conclusion

The formation of this compound is a well-defined and critical degradation pathway for nizatidine, driven by its susceptibility to oxidative stress. A thorough understanding of the underlying chemical mechanism, coupled with the implementation of robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of safe, stable, and effective nizatidine drug products. By applying the principles and protocols outlined in this guide, researchers and developers can proactively address the challenges posed by this oxidative degradation, ensuring product quality and regulatory compliance.

References

- BenchChem Technical Support Team. (2025).

- Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55.

-

ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review. Request PDF. [Link]

- Darwish, H. W., Metwaly, F. H., & El-Henawee, M. M. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society, 58(3), 1895-1901.

-

Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [Link]

- Prashanthi, D. R., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal.

-

Prashanthi, D. R., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 1019. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Taibah University Medical Sciences, 15(3), 173-178. [Link]

-

Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [Link]

-

Youssef, R. M. (2008). Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative. Journal of AOAC International, 91(1), 73–82. [Link]

-

Strom, J. G., & Kalu, A. U. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. American journal of hospital pharmacy, 48(10), 2141–2144. [Link]

- BenchChem Technical Support Team. (2025).

-

Seid, M. G., et al. (2021). Degradation of ranitidine and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix. ResearchGate. [Link]

-

Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73-82. [Link]

-

Tracqui, A., Kintz, P., & Mangin, P. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of chromatography, 529(2), 369–376. [Link]

-

Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-8. [Link]

-

Li, Y., et al. (2021). Degradation of ranitidine and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix. Water research, 203, 117495. [Link]

-

Galbraith, G. W., & Sullivan, P. J. (1986). Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. The Journal of pharmacology and experimental therapeutics, 237(2), 625–629. [Link]

-

Kamal, H., et al. (2023). Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress. Galore International Journal of Health Sciences and Research, 8(2), 1-10. [Link]

-

Ahmad, M., et al. (2021). Nizatidine interacts with ct-DNA causing genotoxicity and cytotoxicity: an assessment by in vitro, in vivo, and in silico studies. Molecular and cellular biochemistry, 476(12), 4417–4429. [Link]

-

Liguori, I., et al. (2018). Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging. Antioxidants, 7(4), 44. [Link]

-

Roberts, R. A., et al. (2010). Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species. In Comprehensive Toxicology (Second Edition) (pp. 135-153). Elsevier. [Link]

-

Pereira, A. C., et al. (2023). Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians. Toxics, 11(10), 834. [Link]

-

Schmidt, H. H., et al. (2015). Reactive Oxygen-Related Diseases: Therapeutic Targets and Emerging Clinical Indications. Antioxidants & redox signaling, 23(14), 1171–1185. [Link]

-

Veal, E. A., Day, A. M., & Morgan, B. A. (2011). Drug-Induced Oxidative Stress and Toxicity. Journal of toxicology, 2011, 604381. [Link]

-

Fiedoruk, K., Daniluk, T., & Leszczynska, K. (2022). The potential of oxygen and nitrogen species-regulating drug delivery systems in medicine. Postępy Higieny i Medycyny Doświadczalnej, 76, 334-347. [Link]

-

Singh, S., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. International Journal of Molecular Sciences, 24(24), 17351. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]

- 11. amecj.com [amecj.com]

- 12. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Nizatidine Sulfoxide

Foreword: The Analytical Imperative in Metabolite Characterization

In the landscape of pharmaceutical development and quality control, the rigorous characterization of drug metabolites is not merely a regulatory formality but a scientific necessity. Metabolites, products of the body's interaction with a parent drug, can possess their own pharmacological or toxicological profiles. Nizatidine, a widely used histamine H2-receptor antagonist for treating ulcers and gastroesophageal reflux disease, undergoes metabolism in the liver and by gastrointestinal microflora.[1][2][3] Among its metabolic products is nizatidine sulfoxide, formed by the oxidation of the thioether linkage in the parent molecule.[1][4][5]

This guide provides a comprehensive, technically-grounded framework for the spectroscopic characterization of this compound. We move beyond rote procedures to explore the causal reasoning behind methodological choices, ensuring that each analytical step is part of a self-validating system. The objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize this critical metabolite using a multi-spectroscopic approach.

Foundational Knowledge: Nizatidine and its Sulfoxide Metabolite

Nizatidine's therapeutic action lies in its ability to block gastric acid secretion.[2] Its metabolic pathway, however, results in several derivatives, including N-desmethylnizatidine, an N-oxide, and the S-oxide (sulfoxide).[1][5] The formation of this compound involves the addition of a single oxygen atom to the sulfur atom in the ethylthiomethyl chain, a seemingly minor change that significantly alters the molecule's electronic and steric properties. This structural modification is the key to its distinct spectroscopic signature.

Visualizing the Molecular Structure

A clear understanding of the molecular geometry is paramount for interpreting spectroscopic data. The diagram below illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the core properties of this compound provides the quantitative basis for its spectroscopic analysis.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₁N₅O₃S₂ | [6][7] |

| Molecular Weight | 347.5 g/mol | [6][7] |

| Monoisotopic Mass | 347.10858190 Da | [6] |

Integrated Analytical Workflow

No single technique provides a complete picture. The robust characterization of this compound relies on an integrated workflow where each method provides complementary information, leading to an unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a molecule. For this compound, the primary objective is to confirm the mass increase of ~16 Da relative to the parent nizatidine, corresponding to the addition of one oxygen atom. High-resolution mass spectrometry (HRMS) is preferred to provide an exact mass, which can be used to confirm the elemental formula (C₁₂H₂₁N₅O₃S₂).[6]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 1 mg of the this compound reference standard or isolated sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation Setup:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

-

Mass Analyzer: Time of Flight (TOF). TOF is selected for its high mass accuracy and resolution.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition:

-

Mass Range: Scan a mass-to-charge (m/z) range of 100-500 Da.

-

Source Parameters: Optimize capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas temperature and flow to achieve a stable signal for the protonated molecule [M+H]⁺.

-

-

Data Analysis: Identify the m/z value for the protonated molecular ion, [M+H]⁺. For this compound, this should correspond to ~348.1158 Da (C₁₂H₂₂N₅O₃S₂⁺). Compare this to the theoretical exact mass to confirm the elemental composition.

Expected Data & Interpretation

| Analyte | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |

| Nizatidine | C₁₂H₂₁N₅O₂S₂ | 331.46 g/mol | ~332.12 |

| This compound | C₁₂H₂₁N₅O₃S₂ | 347.46 g/mol | ~348.12 |

The key diagnostic evidence is the observation of a prominent ion at m/z ≈ 348.12. Tandem MS (MS/MS) can be further employed to study fragmentation patterns, which would differ from nizatidine due to the presence of the sulfoxide group, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Narrative

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the chemical structure, including the connectivity of atoms and their chemical environment. For this compound, ¹H and ¹³C NMR are crucial for pinpointing the exact location of oxidation. The electronegative oxygen atom of the sulfoxide group strongly influences the electron density of neighboring protons and carbons, causing a predictable downfield shift (to a higher ppm value) in their resonance signals compared to the parent drug.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is a good choice as it dissolves a wide range of organic molecules.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

-

2D NMR (Optional but Recommended): Acquire 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in the unambiguous assignment of all signals.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Expected Data & Interpretation

The most significant spectral change will be observed for the methylene protons (-CH₂-) adjacent to the sulfur atom.

| Group | Nizatidine (Approx. δ, ppm) | This compound (Approx. δ, ppm) | Rationale for Shift |

| ¹H NMR | |||

| -S-CH₂ -CH₂-NH- | ~2.7-2.8 | ~3.0-3.2 (Downfield shift) | Deshielding by S=O group |

| Thiazole-CH₂ -S- | ~3.7-3.8 | ~4.0-4.2 (Downfield shift) | Deshielding by S=O group |

| ¹³C NMR | |||

| -S-C H₂-CH₂-NH- | ~30 | ~45-50 (Downfield shift) | Strong deshielding by S=O |

| Thiazole-C H₂-S- | ~28 | ~50-55 (Downfield shift) | Strong deshielding by S=O |

Note: The exact chemical shifts can vary based on solvent and experimental conditions. The key is the relative downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] Its application here is highly specific: to detect the presence of the sulfoxide (S=O) group. The S=O stretching vibration gives rise to a strong, characteristic absorption band that is absent in the spectrum of the parent nizatidine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is preferred for solid samples as it requires minimal preparation.

-

Background Collection: With the ATR crystal clean and empty, collect a background spectrum. This is crucial to subtract the absorbance from the ambient atmosphere (CO₂ and H₂O).

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Examine the spectrum for key absorption bands, paying close attention to the 1000-1100 cm⁻¹ region.

-

Expected Data & Interpretation

The definitive proof of sulfoxidation is the appearance of a new, strong absorption band.

| Functional Group | Nizatidine (Wavenumber, cm⁻¹) | This compound (Wavenumber, cm⁻¹) | Vibration Mode |

| N-H Stretch | ~3200-3400 | ~3200-3400 | Stretching |

| C-H Stretch | ~2850-3000 | ~2850-3000 | Stretching |

| C=C, C=N Stretch | ~1500-1650 | ~1500-1650 | Stretching |

| NO₂ Stretch | ~1575, ~1350 | ~1575, ~1350 | Asymmetric & Symmetric |

| S=O Stretch | Absent | ~1030-1060 (Strong) | Stretching |

The presence of a strong band in the 1030-1060 cm⁻¹ range is unambiguous evidence for the S=O functional group and, therefore, the identity of the sample as this compound.[9]

UV-Vis Spectrophotometry: Electronic Transitions and Quantification

Expertise & Rationale: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. While nizatidine and its sulfoxide have similar core chromophores, the oxidation of sulfur can subtly alter the electronic environment, leading to shifts in the absorption maxima (λmax) and molar absorptivity. This technique is particularly useful for quantitative analysis and in stability-indicating assays.[10][11]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., water, methanol, or phosphate buffer). Prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

-

Measurement: Fill a second cuvette with the sample solution and place it in the sample holder.

-

Scan: Scan the wavelength range from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected Data & Interpretation

Studies have shown that the zero-order absorption spectra of nizatidine and its sulfoxide derivative exhibit significant overlap.[10][12] However, there are distinct differences that can be exploited.

| Analyte | Solvent | λmax (approx. nm) |

| Nizatidine | Aqueous | ~314-325 nm |

| This compound | Aqueous | Shifted spectrum, often with a shoulder or peak near the parent |

While direct spectrophotometry may be challenging for mixtures, derivative spectrophotometry (first or second derivative) can resolve the overlapping spectra, allowing for the selective determination of nizatidine in the presence of its sulfoxide.[10][11][12] The sulfoxide shows a zero-crossing point in the derivative spectrum at the λmax of nizatidine, enabling accurate quantification of the parent drug in degradation studies.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry, NMR, FT-IR, and UV-Vis techniques. MS confirms the molecular formula, NMR elucidates the precise atomic connectivity, FT-IR provides a definitive fingerprint of the key sulfoxide functional group, and UV-Vis offers a means for quantification. By understanding the scientific principles behind each technique and the specific spectral features of the analyte, researchers can achieve an authoritative and irrefutable identification of this important metabolite.

References

-

Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 14(2), 175-182. [Link]

-

National Center for Biotechnology Information (n.d.). Nizatidine. PubChem Compound Database. Retrieved from [Link]

-

Drugs.com (2025). Nizatidine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Jampana, R., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(2), 1148-1157. [Link]

-

Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, S. M. (2008). UV absorption spectra of 15 mg/mL of both NIZ (black line) and its sulfoxide derivative (gray line) in aqueous solution. ResearchGate. Retrieved from [Link]

-

Patel, D., & Basit, A. W. (2002). Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora. International Journal of Pharmaceutics, 236(1-2), 17-25. [Link]

-

Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, S. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC International, 91(4), 756-766. [Link]

-

Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, S. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Medić-Šarić, M., & Maleš, Ž. (1998). Protolytic constants of nizatidine, ranitidine and n,n'-dimethyl-2-nitro-1,1-ethenediamine. Spectrophotometric and theoretical investigation. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 843-851. [Link]

-

OMICS International (n.d.). FTIR spectra of Nizatidine pure drug. Image. Retrieved from [Link]

-

ResearchGate (n.d.). FTIR spectra of Nizatidine pure drug. Scientific Diagram. Retrieved from [Link]

-

ResearchGate (n.d.). FTIR spectra of Nizatidine used in the preparation of floating matrix tablet. Scientific Diagram. Retrieved from [Link]

-

Royal Society of Chemistry (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

MDPI (2018). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules, 23(12), 3296. [Link]

-

Reddy, G. V. S., et al. (2012). Identification, Isolation, Synthesis and Characterization of Potential Impurities of Nizatidine. Chemistry & Biology Interface, 2(1), 51-61. [Link]

-

Nita, A., et al. (2017). 1H-NMR Study of Famotidine and Nizatidine Complexes with b-cyclodextrin. Revista de Chimie, 68(6), 1172-1176. [Link]

-

Kósa, A., et al. (2012). Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. Magnetic Resonance in Chemistry, 50(9), 617-626. [Link]

Sources

- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nizatidine: Package Insert / Prescribing Information [drugs.com]

- 6. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

understanding the degradation pathway of nizatidine to its sulfoxide

An In-depth Technical Guide to the Oxidative Degradation Pathway of Nizatidine to Nizatidine Sulfoxide

Introduction

Nizatidine is a potent and specific histamine H2-receptor antagonist widely prescribed for the treatment of duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions related to excessive gastric acid secretion.[1][2] Like all pharmaceutical compounds, nizatidine is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. A primary degradation pathway, particularly under oxidative stress, is the formation of this compound.[3] This sulfoxide is not only a significant degradation product but has also been identified as a minor metabolite of nizatidine in humans.[4][5]

Understanding the transformation of nizatidine to its sulfoxide is critical for drug development professionals. It informs formulation strategies, defines appropriate storage conditions, and is essential for developing robust, stability-indicating analytical methods to ensure product quality and patient safety. This guide provides a detailed examination of the sulfoxidation pathway, the factors that influence it, and the analytical methodologies required for its accurate monitoring.

Section 1: The Sulfoxidation Pathway of Nizatidine

The core of nizatidine's susceptibility to oxidative degradation lies in its chemical structure, which features a thioether linkage. This sulfur atom is prone to oxidation, leading to the formation of a sulfoxide.

Chemical Mechanism of Sulfoxide Formation

The degradation of nizatidine to this compound is an oxidation reaction where the sulfur atom in the ethylthiomethyl chain is oxidized. This reaction is commonly induced by oxidizing agents, such as hydrogen peroxide (H₂O₂), or through exposure to atmospheric oxygen, especially when catalyzed by factors like light or heat.[3][6] The lone pair of electrons on the sulfur atom attacks the oxidant, resulting in the formation of a new sulfur-oxygen bond. This conversion changes the polarity and physicochemical properties of the molecule. This compound is recognized by the European Pharmacopoeia as Nizatidine EP Impurity C.[7][8]

Below is a diagram illustrating the direct oxidative conversion of nizatidine to its sulfoxide derivative.

Caption: Oxidative degradation of nizatidine to its sulfoxide derivative.

Physicochemical Properties

The addition of an oxygen atom to the sulfur moiety significantly alters the molecule's properties. A summary of these properties is presented below.

| Property | Nizatidine | This compound | Reference |

| CAS Number | 76963-41-2 | 102273-13-2 | [2],[8] |

| Molecular Formula | C₁₂H₂₁N₅O₂S₂ | C₁₂H₂₁N₅O₃S₂ | [2],[8] |

| Molecular Weight | 331.5 g/mol | 347.5 g/mol | [2],[9] |

Section 2: Critical Factors Influencing Nizatidine Degradation

The rate and extent of nizatidine's conversion to its sulfoxide are heavily dependent on external conditions. Forced degradation studies, a cornerstone of drug stability testing, have demonstrated that nizatidine is particularly vulnerable to oxidative and basic conditions.[3][6]

-

Oxidative Stress : This is the most direct factor leading to the formation of this compound. The presence of peroxides or dissolved oxygen can significantly accelerate degradation. Studies have shown that exposing a nizatidine solution to hydrogen peroxide results in the formation of the sulfoxide as the primary degradation product.[3][10]

-

pH : The pH of the solution is a critical parameter. Nizatidine exhibits greater stability in the pH range of 5-8.[3] It shows considerable degradation under basic conditions (e.g., in the presence of sodium hydroxide), which can catalyze various degradation pathways, including oxidation.[3][6]

-

Temperature : Elevated temperatures increase the rate of chemical reactions, including oxidation. Kinetic studies have utilized different temperatures to calculate the activation energy of the degradation process, confirming that higher temperatures accelerate the formation of this compound.[10][11]

-

Light (Photolysis) : Exposure to light, particularly UV light, can also contribute to degradation, although it is often considered a lesser stress factor compared to oxidation and basic hydrolysis.[3][6]

| Stress Condition | Observation | Primary Degradant | Reference |

| Oxidative (e.g., 30% H₂O₂) | Significant degradation | This compound | [3] |

| Basic (e.g., 1M NaOH, 80°C) | Considerable degradation | Multiple products | [3] |

| Acidic (e.g., 1M HCl, 80°C) | Less degradation compared to base/oxidation | - | [3][12] |

| Thermal (Dry Heat, 100°C) | Some degradation observed | - | [6] |

| Photolytic (UV Light) | Some degradation observed | - | [3][12] |

Section 3: Analytical Workflows for Monitoring Degradation

To ensure the stability and quality of nizatidine formulations, a validated stability-indicating analytical method is required. Such a method must be able to accurately quantify nizatidine in the presence of its degradation products, including the sulfoxide.

The Principle of Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its degradation. The primary goal is to generate the likely degradation products and develop an analytical method that can resolve the parent drug from all these degradants, thereby proving the method is "stability-indicating" as per ICH guidelines.[13]

Experimental Protocol 1: Forced Degradation of Nizatidine

This protocol provides a general framework for conducting forced degradation studies on nizatidine.

Objective: To generate degradation products of nizatidine, including this compound, under controlled stress conditions.

Materials:

-

Nizatidine reference standard

-

Methanol or other suitable solvent

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of nizatidine in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[3]

-

Acidic Degradation: To a known volume of the stock solution, add an equal volume of 1 M HCl. Heat the mixture in a water bath at 80°C for 2 hours. Cool to room temperature and neutralize with 1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.[12]

-

Basic Degradation: To a known volume of the stock solution, add an equal volume of 1 M NaOH. Heat the mixture in a water bath at 80°C for 30 minutes. Cool to room temperature and neutralize with 1 M HCl. Dilute with the mobile phase for analysis.[3][12]

-

Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for analysis.[3]

-

Thermal Degradation: Store a sample of the solid nizatidine powder in an oven at 100°C for 24 hours.[14] Dissolve and dilute to a suitable concentration for analysis.

-

Control Sample: Prepare a solution of the nizatidine stock solution diluted with the mobile phase without subjecting it to any stress.

The Principle of Stability-Indicating HPLC-DAD Methods

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the preferred technique for this analysis. A reversed-phase C8 or C18 column is typically used to separate the more polar degradation products from the parent nizatidine. The DAD allows for the monitoring of multiple wavelengths simultaneously, which is crucial as degradation products may have different UV absorption maxima than the parent drug.[3][6]

Experimental Protocol 2: HPLC-DAD Analysis of Nizatidine and its Sulfoxide

Objective: To separate and quantify nizatidine from its sulfoxide and other degradation products.

Instrumentation & Conditions:

-

HPLC System: With Diode Array Detector

-

Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent C18 column.[3][6]

-

Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).[3][6]

-

Column Temperature: Ambient.[3]

-

Injection Volume: 20 µL.[3]

-

Detection: DAD scanning from 200-400 nm. Quantification of nizatidine is typically performed at 320 nm.[3][6]

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Sample Analysis: Inject the control (unstressed) sample and the samples from the forced degradation studies (Protocol 1).

-

Data Analysis:

-

Compare the chromatogram of the unstressed sample with those of the stressed samples.

-

Identify the peak for nizatidine based on its retention time (approximately 3.6 min under these conditions).[6]

-

New peaks appearing in the stressed samples represent degradation products. The peak for this compound will be prominent in the sample subjected to oxidative stress.

-

Check for peak purity of the nizatidine peak in the stressed samples using the DAD software to ensure it is not co-eluting with any degradants.

-

The following diagram outlines the logical workflow from sample preparation to data analysis.

Caption: Workflow for stability-indicating analysis of nizatidine.

Conclusion

The oxidative degradation of nizatidine to this compound is a critical transformation that must be understood and controlled throughout the lifecycle of a pharmaceutical product. This guide has detailed the chemical mechanism, highlighted the key factors of oxidation, pH, and temperature that promote this pathway, and provided robust, field-tested protocols for its investigation using forced degradation studies and stability-indicating HPLC-DAD methods. By applying these principles and methodologies, researchers and drug development professionals can ensure the development of stable nizatidine formulations and maintain the highest standards of quality and safety.

References

- BenchChem Technical Support Team. (2025, December).

-

Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73–81. [Link]

-

Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL. [Link]

-

Wozniak, T. J., et al. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. American Journal of Hospital Pharmacy, 48(8), 1717-1720. [Link]

-

EliteSynth Laboratories. (n.d.). Nizatidine Impurities. EliteSynth Laboratories. [Link]

-

Wozniak, T. J., et al. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. PubMed. [Link]

-

Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]

-

Youssef, R. M. (2008). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [Link]

-

Darwish, H. W., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society. [Link]

-

Strom, J. G., & Miller, S. W. (1991). Stability of nizatidine in commonly used intravenous fluids and containers. American journal of hospital pharmacy, 48(7), 1482–1486. [Link]

-

Bullock, L., et al. (1991). Stability of nizatidine in total nutrient admixtures. American Journal of Hospital Pharmacy, 48(10), 2141-2144. [Link]

-

Tracqui, A., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 369-376. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. Scribd. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Nizatidine?. Patsnap Synapse. [Link]

-

Knadler, M. P., et al. (1987). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 15(4), 519-527. [Link]

-

National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem. [Link]

-

Gopaiah, K. V., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(3), 2260-2266. [Link]

Sources

- 1. What is the mechanism of Nizatidine? [synapse.patsnap.com]

- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide on the Role of Nizatidine Sulfoxide in Drug Metabolism Studies

Foreword

In the landscape of drug development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox; it is a fundamental pillar of preclinical and clinical safety assessment. The journey of a drug molecule through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). This guide delves into a specific chapter of that narrative: the S-oxidation of Nizatidine and the resulting metabolite, Nizatidine Sulfoxide. While often classified as a "minor" metabolite, its study provides a quintessential case for the rigorous characterization of all metabolic pathways. For researchers, scientists, and drug development professionals, this document serves as a technical guide and a field-proven perspective on the causality behind the experimental choices required to elucidate the role of metabolites like this compound. We will move beyond rote protocols to explore the scientific rationale that underpins a robust drug metabolism program.

Nizatidine: A Pharmacological and Metabolic Overview

Nizatidine is a potent and selective histamine H2-receptor antagonist.[1] Its primary clinical application is in the management of acid-peptic disorders, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[2][3] By competitively and reversibly inhibiting the action of histamine on H2 receptors of gastric parietal cells, nizatidine effectively suppresses gastric acid secretion.[1][2]

From a drug development standpoint, nizatidine exhibits a favorable pharmacokinetic profile, including high oral bioavailability (exceeding 70%) and a relatively short elimination half-life of 1 to 2 hours.[4][5] The primary route of elimination is renal, with over 90% of an administered dose excreted in the urine within 12-16 hours, approximately 60-65% of which is the unchanged parent drug.[4][6][7] The remaining fraction consists of several metabolites, formed primarily in the liver.[1] The identification and characterization of these metabolites are critical for a comprehensive understanding of nizatidine's disposition.

The principal metabolic pathways for nizatidine include:

-

N-Desmethylation: Formation of N2-monodesmethylnizatidine, which retains some H2-receptor blocking activity.[1][6]

-

S-Oxidation: Formation of this compound, the focus of this guide.[1][6]

This compound is generally considered a minor metabolite, accounting for less than 6% of an oral dose.[1][4][5] However, its characterization is vital for completing the metabolic picture and satisfying regulatory expectations for metabolite safety testing.

Table 1: Major Metabolites of Nizatidine and Their Excretion

| Metabolite | Abbreviation | Percentage of Oral Dose Excreted in Urine | Pharmacological Activity |

| N2-monodesmethylnizatidine | N-desmethylnizatidine | ~7%[1][6] | Active (approx. 60% of nizatidine)[1] |

| Nizatidine N2-oxide | N-oxide | <5%[1][4] | Not specified |

| This compound | S-oxide | <6%[1][4][5] | Not specified |

The Enzymatic Machinery of S-Oxidation: CYP vs. FMO

The biotransformation of nizatidine to its sulfoxide metabolite is a Phase I oxidative reaction. Such reactions are predominantly catalyzed by two key superfamilies of microsomal enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[8]

-

Cytochrome P450 (CYP): This is a vast family of heme-containing enzymes that are responsible for the metabolism of a majority of xenobiotics. While nizatidine is metabolized by the P450 system, a key clinical advantage is its minimal inhibition or induction of these enzymes, leading to a significantly lower potential for drug-drug interactions (DDIs) compared to the first-generation H2-blocker, cimetidine.[5][9][10][11]

-